
2,2-Difluoro-1,2-DI-2-furanyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1,2-di(2-furyl)ethanone is an organic compound with the molecular formula C10H6F2O3 It is characterized by the presence of two furan rings and two fluorine atoms attached to a central ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,2-di(2-furyl)ethanone typically involves the reaction of 2-furyl lithium with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:
2C4H3OLi+ClCOCF2H→C10H6F2O3+LiCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,2-di(2-furyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1,2-di(2-furyl)acetic acid, while reduction could produce 2,2-difluoro-1,2-di(2-furyl)ethanol.
Scientific Research Applications
2,2-Difluoro-1,2-di(2-furyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1,2-di(2-furyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The furan rings contribute to the compound’s aromaticity, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(2-furyl)ethanone: Similar structure but with only one furan ring.
1,2-Di(2-furyl)ethanone: Lacks the fluorine atoms, resulting in different chemical properties.
2,2-Difluoro-1,2-di(2-thienyl)ethanone: Contains thiophene rings instead of furan rings.
Uniqueness
2,2-Difluoro-1,2-di(2-furyl)ethanone is unique due to the combination of fluorine atoms and furan rings, which impart distinct chemical and physical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable compound for various applications in scientific research.
Properties
CAS No. |
748800-46-6 |
|---|---|
Molecular Formula |
C10H6F2O3 |
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2,2-difluoro-1,2-bis(furan-2-yl)ethanone |
InChI |
InChI=1S/C10H6F2O3/c11-10(12,8-4-2-6-15-8)9(13)7-3-1-5-14-7/h1-6H |
InChI Key |
KISRAXSSHVBSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C2=CC=CO2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


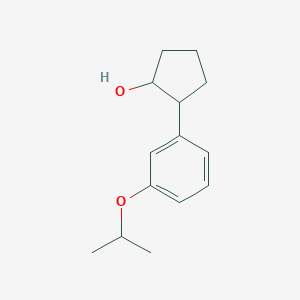
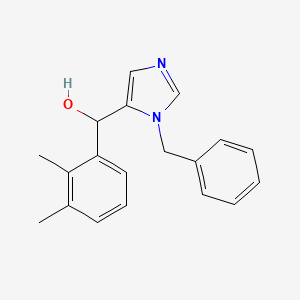
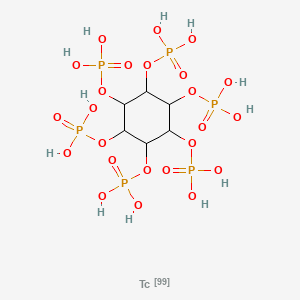
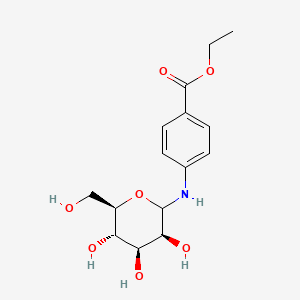
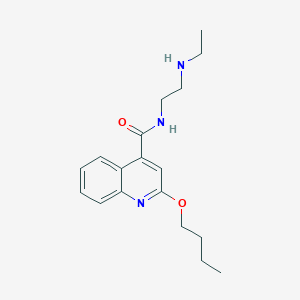
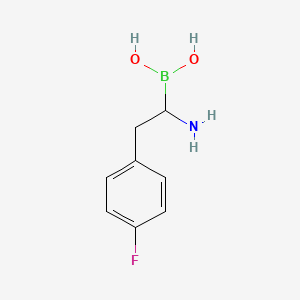
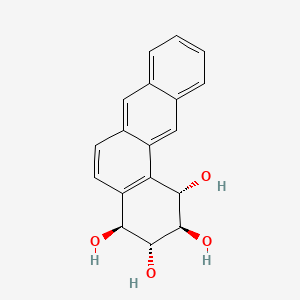
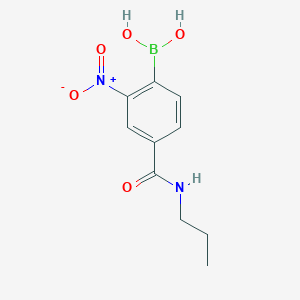
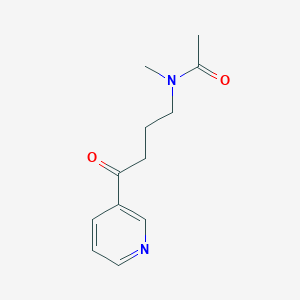
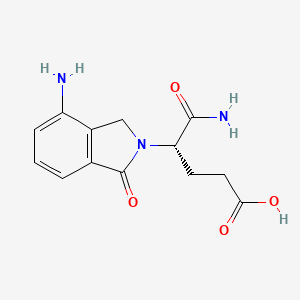
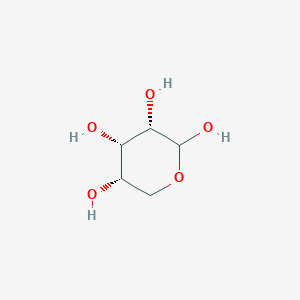
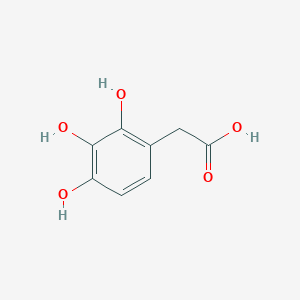

![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)
